molecular formula C20H20NO4+ B050526 16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene CAS No. 120834-89-1

16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene

Cat. No. B050526
CAS RN: 120834-89-1
M. Wt: 338.4 g/mol
InChI Key: NYDNLJQSIGOATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene, commonly known as DODAC, is a cationic lipid that is widely used in scientific research for gene delivery and drug delivery. DODAC is a member of the family of cationic lipids that have been shown to be effective in transfecting cells with nucleic acids. DODAC is synthesized using a simple and straightforward method, making it a popular choice for many researchers.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The compound 6,7-dimethoxy-12-methyl-16,18-dioxa-12-azatetracyclo[12.7.0.04,9.015,19]henicosa-1(21),4,6,8,14,19-hexaen-3-ol, a similar structural analog, has been studied for its crystal structure, revealing that benzene rings exhibit a dihedral angle of 14.95°. Molecules of this compound are linked by pairs of O—H⋯O hydrogen bonding into inversion dimers, further connected by C—H⋯O interactions (Sun, Cao, Zhang, Zhu, & Zhou, 2012).

Pesticidal Applications

  • Research on compounds like 2,3-dimethoxy-16,16-dimethyl-D-homo-8-azagona-1,3,5(10),13-tetraene-12,17а-one demonstrates their potential use in pesticides. These compounds have shown herbicidal activity against several plants and insecticidal activity against pests like toxoptera graminum (Pyrko, 2022).

Synthesis and Biological Testing

  • The synthesis and testing of similar heterocyclic compounds for pesticidal activities have been explored. For instance, the compounds synthesized by condensation of 6,7-dimethoxy-2,3-dihydroisoquinoline showed promising results in herbicidal and insecticidal activities (Pyrko, 2022).

properties

CAS RN

120834-89-1

Molecular Formula

C20H20NO4+

Molecular Weight

338.4 g/mol

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene

InChI

InChI=1S/C20H20NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9H,5-7,10-11H2,1-2H3/q+1

InChI Key

NYDNLJQSIGOATO-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(CC3=[N+](C2)CCC4=CC5=C(C=C43)OCO5)C=C1)OC

Canonical SMILES

COC1=C(C2=C(CC3=[N+](C2)CCC4=CC5=C(C=C43)OCO5)C=C1)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene
Reactant of Route 2
Reactant of Route 2
16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene
Reactant of Route 4
16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene
Reactant of Route 5
Reactant of Route 5
16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene
Reactant of Route 6
Reactant of Route 6
16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene

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